Cas no 2097971-01-0 (PROTAC BRD9 Degrader-1)

PROTAC BRD9 Degrader-1 is a bifunctional small molecule designed to selectively degrade BRD9, a bromodomain-containing protein implicated in transcriptional regulation and disease pathways. This compound operates via the proteolysis-targeting chimera (PROTAC) mechanism, recruiting an E3 ubiquitin ligase to induce BRD9 ubiquitination and subsequent proteasomal degradation. Its key advantages include high selectivity for BRD9 over related BET family members, enabling precise target validation and reduced off-target effects. The molecule exhibits potent degradation activity at low nanomolar concentrations, making it a valuable tool for studying BRD9's biological roles in oncology, epigenetics, and other therapeutic areas. Its cell-permeable properties further support in vitro and in vivo applications.
PROTAC BRD9 Degrader-1 structure
PROTAC BRD9 Degrader-1 structure
Product name:PROTAC BRD9 Degrader-1
CAS No:2097971-01-0
MF:C42H45N7O12S2
Molecular Weight:903.976407766342
CID:4738701
PubChem ID:137628637

PROTAC BRD9 Degrader-1 化学的及び物理的性質

名前と識別子

    • PROTAC BRD9 Degrader-1
    • BCP30517
    • CS-0028482
    • G16554
    • CHEMBL5199808
    • AKOS037653394
    • EX-A3889
    • HY-103632
    • (Z)-2-(4-(2-(N'-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamimidoyl)-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridin-7-yl)-2-methoxyphenoxy)-N-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)acetamide
    • N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide
    • SCHEMBL21259422
    • EN300-22942797
    • DA-77136
    • 2-(4-{2-[N-(1,1-dioxo-1lambda6-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide
    • 2097971-01-0
    • インチ: 1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53)
    • InChIKey: LOLHUPGCPDURJG-UHFFFAOYSA-N
    • SMILES: S1(CCC(CC1)/N=C(/C1=CC2C(N(C)C=C(C3C=CC(=C(C=3)OC)OCC(NCCCCNC(COC3=CC=CC4=C3C(N(C4=O)C3C(NC(CC3)=O)=O)=O)=O)=O)C=2S1)=O)\N)(=O)=O

計算された属性

  • 精确分子量: 903.25676224g/mol
  • 同位素质量: 903.25676224g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 14
  • 重原子数量: 63
  • 回転可能化学結合数: 16
  • 複雑さ: 1960
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 299

PROTAC BRD9 Degrader-1 Security Information

  • 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.

PROTAC BRD9 Degrader-1 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
MedChemExpress
HY-103632-1mg
PROTAC BRD9 Degrader-1
2097971-01-0 98.30%
1mg
¥4400 2024-04-19
Key Organics Ltd
GS-9212-50MG
2-(4-{2-[N-(1,1-dioxo-1??-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide
2097971-01-0 >99%
50mg
2023-07-11
Key Organics Ltd
GS-9212-100MG
2-(4-{2-[N-(1,1-dioxo-1??-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide
2097971-01-0 >99%
100MG
2023-07-11
MedChemExpress
HY-103632-10mg
PROTAC BRD9 Degrader-1
2097971-01-0 98.30%
10mg
¥17000 2023-08-31
ChemScence
CS-0028482-10mg
PROTAC BRD9 Degrader-1
2097971-01-0 98.30%
10mg
$1500.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12560-10 mg
PROTAC BRD9 Degrader-1
2097971-01-0
10mg
¥14485.00 2022-02-28
MedChemExpress
HY-103632-5mg
PROTAC BRD9 Degrader-1
2097971-01-0 98.30%
5mg
¥11000 2023-08-31
Ambeed
A1148116-10mg
PROTAC BRD9 Degrader-1
2097971-01-0 99%
10mg
$1929.0 2025-02-20
ChemScence
CS-0028482-5mg
PROTAC BRD9 Degrader-1
2097971-01-0 98.30%
5mg
$900.0 2022-04-27
1PlusChem
1P01SYCD-10mg
PROTAC BRD9 Degrader-1
2097971-01-0 98%
10mg
$1753.00 2023-12-19

PROTAC BRD9 Degrader-1 関連文献

PROTAC BRD9 Degrader-1に関する追加情報

PROTAC BRD9 Degrader-1: A Breakthrough in Targeted Protein Degradation

The development of PROTAC BRD9 Degrader-1, a compound with CAS No. 2097971-01-0, represents a significant advancement in the field of targeted protein degradation. This innovative molecule has garnered considerable attention due to its potential in addressing complex diseases, particularly those involving aberrant protein expression. As a member of the PROTAC (Proteolysis Targeting Chimera) class of compounds, it leverages the body's natural protein degradation machinery to selectively eliminate disease-causing proteins.

Recent studies have highlighted the critical role of BRD9 in various pathological processes, including cancer and inflammatory disorders. BRD9, a bromodomain-containing protein, is involved in chromatin remodeling and transcriptional regulation. Its dysregulation has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. The design of PROTAC BRD9 Degrader-1 is based on this understanding, aiming to modulate BRD9 levels to restore normal cellular function.

The mechanism of action of PROTAC BRD9 Degrader-1 involves recruiting the E3 ubiquitin ligase complex to tag BRD9 for proteasomal degradation. This approach differs from traditional small molecule inhibitors, which often block enzyme activity without addressing the underlying protein levels. By inducing degradation, PROTACs offer a more comprehensive strategy to disrupt disease pathways. Preclinical studies have demonstrated that PROTAC BRD9 Degrader-1 effectively reduces BRD9 protein levels in vitro and in vivo, leading to significant antitumor activity in xenograft models.

The development of PROTAC BRD9 Degrader-1 also underscores the importance of precision medicine in oncology. Unlike conventional therapies that may affect multiple pathways, this compound specifically targets BRD9, minimizing off-target effects and improving therapeutic efficacy. Recent research has emphasized the synergy between PROTACs and other targeted therapies, suggesting potential combination strategies to enhance treatment outcomes.

In addition to its therapeutic potential, the discovery of CAS No. 2097971-01-0 highlights advancements in drug design and optimization. The use of computational modeling and high-throughput screening has enabled researchers to identify lead compounds with optimal pharmacokinetic properties. These efforts have been complemented by structural studies that provide insights into the molecular interactions governing PROTAC activity.

The future prospects for PROTAC BRD9 Degrader-1 are promising, with ongoing clinical trials evaluating its safety and efficacy in patients with refractory cancers. Collaborative efforts between academia and industry are expected to accelerate its translation into a clinically approved therapy. Furthermore, the success of this compound may pave the way for the development of similar agents targeting other disease-relevant proteins.

In conclusion, CAS No. 2097971-01-0, or PROTAC BRD9 Degrader-1 strong>, represents a paradigm shift in cancer treatment by harnessing targeted protein degradation. Its ability to selectively degrade < strong >BRD9 strong > offers new hope for patients with limited therapeutic options. As research continues to uncover novel applications and optimize PROTAC technology, this compound stands at the forefront of innovation in oncology drug development. p> article > response >

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2097971-01-0)PROTAC BRD9 Degrader-1
A936449
Purity:99%
はかる:10mg
Price ($):1736.0